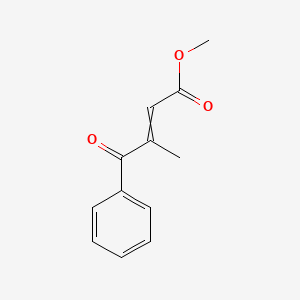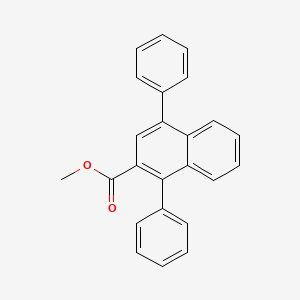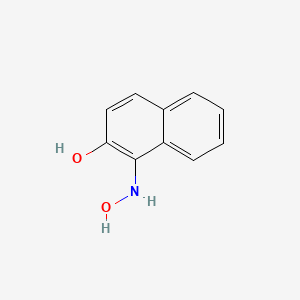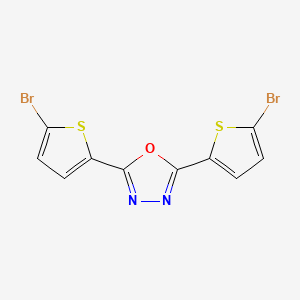![molecular formula C5H12NO3PS B14677520 Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate CAS No. 39486-94-7](/img/structure/B14677520.png)
Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate is an organophosphorus compound with a unique structure that includes a phosphoryl group, a methoxy group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate can be achieved through several methods. One common approach involves the reaction of an alkyl halide with an alkoxide in the presence of a strong base, such as sodium hydride or potassium hydride
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or methylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, tosylates, mesylates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate involves its interaction with molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the methoxy and methylsulfanyl groups can modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl [methoxy(methylsulfanyl)phosphoryl]methanimidate
- Ethyl [ethoxy(methylsulfanyl)phosphoryl]methanimidate
- Ethyl [methoxy(ethylsulfanyl)phosphoryl]methanimidate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
39486-94-7 |
|---|---|
Molecular Formula |
C5H12NO3PS |
Molecular Weight |
197.20 g/mol |
IUPAC Name |
ethyl N-[methoxy(methylsulfanyl)phosphoryl]methanimidate |
InChI |
InChI=1S/C5H12NO3PS/c1-4-9-5-6-10(7,8-2)11-3/h5H,4H2,1-3H3 |
InChI Key |
OARIUYANJRATPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=NP(=O)(OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



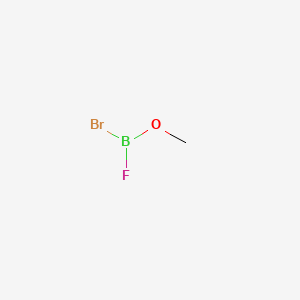
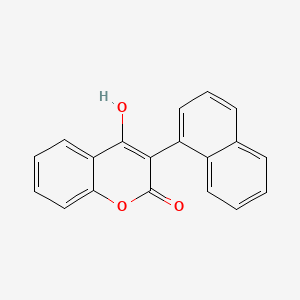


![2-Amino-5-[(2-aminophenyl)sulfanyl]phenol](/img/structure/B14677469.png)
![Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol](/img/structure/B14677481.png)
